6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVKDDKVKPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . This reaction is monitored by UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%) . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides.
Scientific Research Applications
6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to the active sites of these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Imidazo[4,5-b]pyridinones
2.1.1. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Structural Differences : Bromine replaces chlorine at position 6, increasing molecular weight (MW = 229.06 g/mol vs. MW = 183.60 g/mol for the chloro analog) .
- Synthesis : Prepared via alkylation of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide under basic conditions (K₂CO₃) .
- Crystallography : The bromo derivative forms planar fused rings (r.m.s. deviation = 0.017 Å) and hydrogen-bonded dimers via N–H···O interactions, enhancing crystal packing stability .
- Applications : Serves as a precursor for pharmaceuticals, including kinase inhibitors and receptor modulators .
2.1.2. 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Structural Differences : Lacks the methyl group at position 3, reducing steric hindrance (MW = 169.57 g/mol ) .
- Properties : Lower thermal stability compared to methylated analogs. Used in synthesizing intermediates for crizotinib-like kinase inhibitors .
Table 1: Comparison of Halogen-Substituted Imidazo[4,5-b]pyridinones
Oxazolo[4,5-b]pyridinone Analogs
2.2.1. 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
- Structural Differences : Replaces the imidazole ring with an oxazole, altering heteroatoms (O instead of N) .
- Physical Properties : Higher melting point (183–186°C ) due to stronger intermolecular dipole interactions .
- Applications : Key intermediate in crizotinib synthesis; exhibits distinct electronic properties compared to imidazo analogs .
2.2.2. 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one
- Structural Differences : Bromine substitution at position 6 (CAS 21594-52-5 ) .
- Synthesis: Prepared via bromination of oxazolo[4,5-b]pyridinone precursors.
- Bioactivity : Used in designing selective aldehyde dehydrogenase inhibitors .
Table 2: Imidazo vs. Oxazolo Derivatives
N-Alkylated Derivatives
- Example : 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (C₁₃H₁₁N₃O ) .
- Structural Impact : Phenyl and methyl groups enhance lipophilicity, improving blood-brain barrier penetration .
- Bioactivity : Acts as a dual 5-HT7/5-HT2A receptor ligand (IC₅₀ < 100 nM) .
Key Research Findings
- SAR Studies : Methyl and halogen substituents at positions 3 and 6 significantly enhance binding to serotonin and glutamate receptors. Chloro derivatives show higher selectivity for GluN2B receptors compared to bromo analogs .
- Synthetic Routes : Alkylation (e.g., methyl iodide) and nucleophilic substitution (e.g., bromination) are common strategies for derivatization .
Biological Activity
6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS No. 370074-74-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article examines its biological properties, synthesis methods, and applications in medicinal chemistry.
- Molecular Formula : C₇H₆ClN₃O
- Molecular Weight : 183.60 g/mol
- Melting Point : Not specified in available literature.
- Solubility : Soluble in water, methanol, and ethanol; insoluble in ether and chloroform.
Antiviral and Anti-inflammatory Properties
Research indicates that this compound exhibits significant antiviral and anti-inflammatory activities. These properties make it a promising candidate for treating viral infections and inflammation-related disorders:
- Antiviral Activity : The compound has shown effectiveness against various viral pathogens, although specific mechanisms remain under investigation.
- Anti-inflammatory Activity : It has been demonstrated to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Anticancer Potential
The compound has been studied for its anticancer properties. It can serve as an intermediate in the synthesis of various anticancer agents. For instance, derivatives of this compound have been linked to the inhibition of cancer cell proliferation in several studies:
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 6-Chloro-3-methyl derivative | 45.69 | Cancer cells |
| Other derivatives | 45.81 | Cancer cells |
These findings suggest that modifications to the imidazo[4,5-b]pyridine structure can enhance its anticancer efficacy.
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Aurora Kinases : Some studies have indicated that derivatives of this compound may selectively inhibit Aurora kinases, which play a critical role in cell division and are often overexpressed in cancer cells .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Direct Synthesis : Involves the reaction of appropriate starting materials under basic conditions.
- Intermediate Pathways : The compound can be synthesized as an intermediate for producing other biologically active compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antiviral Activity : A recent study evaluated the antiviral effects of various imidazo derivatives, including this compound, demonstrating significant inhibition of viral replication.
- Anti-inflammatory Research : Another research project focused on the anti-inflammatory effects of this compound showed a reduction in pro-inflammatory cytokines when tested on cell cultures.
Q & A
Q. What are the standard synthetic routes for 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, and how do reaction conditions influence yield and purity?
The compound can be synthesized via alkylation of the parent imidazo[4,5-b]pyridinone scaffold. For example, methylation of the N3 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach, as demonstrated in analogous bromo-substituted derivatives . Reaction parameters such as temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield and purity. Prolonged reaction times may lead to over-alkylation, necessitating careful monitoring via TLC or HPLC .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound's structure?
- X-ray crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) resolves planar fused-ring systems and hydrogen-bonding motifs (e.g., dimer formation via N–H⋯O interactions) .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group integration at δ ~3.3 ppm) and aromatic proton environments .
- IR spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges during N-methylation of imidazo[4,5-b]pyridinone derivatives be addressed using catalytic systems?
Regioselective methylation at N3 over N1 can be achieved by optimizing steric and electronic factors. For instance, bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance selectivity by stabilizing transition states . Computational modeling (DFT) of charge distribution on nitrogen atoms can guide solvent and catalyst selection .
Q. What strategies are effective in resolving crystal structure ambiguities caused by planar fused-ring systems in such derivatives?
High-resolution X-ray data (≤1.0 Å) and refinement with SHELXL improve accuracy for planar systems. For twinned crystals, pseudo-merohedral twinning corrections and the use of HKLF5 data format in refinement are critical . Hydrogen-bonded dimers (common in imidazopyridinones) require careful analysis of intermolecular interactions to avoid misinterpretation .
Q. How can researchers validate target engagement and off-target effects in cellular models for this compound?
- Target validation : Use CRISPR-Cas9 knockout cells for the proposed target (e.g., GluN2B receptor) to confirm loss of activity .
- Off-target profiling : Employ kinome-wide selectivity screens or thermal shift assays to identify non-specific binding .
- Pharmacodynamic markers : Monitor downstream effectors (e.g., phosphorylation of PRAS40 for Akt inhibitors) in dose-response studies .
Q. What computational approaches are suitable for predicting the binding modes of this compound with neurological targets like GluN2B receptors?
- Molecular docking : Use programs like AutoDock Vina to model interactions with GluN2B’s allosteric site, focusing on hydrophobic pockets and hydrogen-bond acceptors .
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical binding residues .
- Free-energy calculations (MM/PBSA) : Estimate binding affinity contributions from electrostatic and van der Waals forces .
Q. How can researchers analyze contradictory activity data between biochemical and cellular assays for this compound?
Discrepancies may arise from differences in membrane permeability, efflux pumps, or intracellular metabolism. Strategies include:
- Permeability assays : Measure logP and P-gp substrate status .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in cellular lysates .
- Cellular target engagement assays : Employ NanoBRET or CETSA to verify intracellular target binding .
Contradiction Analysis
Q. Why do some studies report potent Akt inhibition while others show marginal antiviral activity for structurally similar imidazopyridinones?
Divergent biological activities stem from substitution patterns and target specificity. For example:
- Akt inhibitors : Require chloro/methyl groups for hydrophobic interactions in the ATP-binding cleft .
- Antiviral activity : Depends on electron-withdrawing substituents (e.g., bromo) that enhance RNA polymerase binding .
- Data normalization : Differences in assay conditions (e.g., serum concentration in cell-based vs. biochemical assays) can skew results .
Methodological Recommendations
- Synthetic optimization : Use DoE (Design of Experiments) to map reaction parameters for scalability .
- Crystallography : Collect low-temperature (100 K) data to minimize thermal motion artifacts .
- Biological assays : Include positive controls (e.g., known Akt inhibitors) and orthogonal assays (e.g., Western blotting) to confirm activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
